Fabp4/5-IN-4

Description

FABP4/5-IN-4 (CAS: 2862795-48-8) is a dual inhibitor of fatty acid-binding proteins 4 and 5 (FABP4 and FABP5), which are involved in lipid metabolism, inflammation, and metabolic disorders. These proteins are therapeutic targets for conditions such as dyslipidemia, insulin resistance, and acute kidney injury (AKI). This compound has shown promise in preclinical studies for its ability to modulate lipid pathways and inflammatory responses, though its clinical efficacy in insulin resistance remains under investigation .

Properties

Molecular Formula |

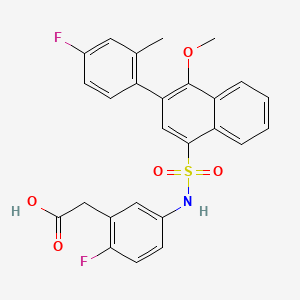

C26H21F2NO5S |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

2-[2-fluoro-5-[[3-(4-fluoro-2-methylphenyl)-4-methoxynaphthalen-1-yl]sulfonylamino]phenyl]acetic acid |

InChI |

InChI=1S/C26H21F2NO5S/c1-15-11-17(27)7-9-19(15)22-14-24(20-5-3-4-6-21(20)26(22)34-2)35(32,33)29-18-8-10-23(28)16(12-18)13-25(30)31/h3-12,14,29H,13H2,1-2H3,(H,30,31) |

InChI Key |

YJCBZFOQHODYOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)NC4=CC(=C(C=C4)F)CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Fabp4/5-IN-4 typically involves a series of organic reactions starting from a FABP4 selective focused screening hit. Biostructure information is used to modulate the selectivity profile and design potent dual inhibitors with good selectivity against FABP3 . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

Fabp4/5-IN-4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fabp4/5-IN-4 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of fatty acid binding proteins in lipid metabolism and transport.

Biology: It helps in understanding the biological functions of fatty acid binding proteins and their involvement in various diseases.

Medicine: It has potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and atherosclerosis.

Industry: It can be used in the development of new drugs targeting fatty acid binding proteins.

Mechanism of Action

Fabp4/5-IN-4 exerts its effects by binding to the fatty acid binding proteins 4 and 5, thereby inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids, leading to a reduction in lipid levels and an improvement in metabolic parameters. The molecular targets and pathways involved include the JAK2/STAT2 and c-kit pathways, which are associated with inflammation and lipid metabolism .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Inflammation : this compound inhibits MCP-1 release in macrophages, similar to BMS309403, supporting its role in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.